molecular formula C19H16INO4 B1212987 1-(4-Iodobenzoyl)-5-methoxy-2-methyl indole-3-acetic acid

1-(4-Iodobenzoyl)-5-methoxy-2-methyl indole-3-acetic acid

Cat. No.: B1212987
M. Wt: 449.2 g/mol
InChI Key: CXBFZYKAVCAPSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodoindomethacin involves the iodination of indomethacin. The process typically includes the reaction of indomethacin with iodine or iodinating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a specific temperature to ensure the selective iodination of the benzoyl group .

Industrial Production Methods

Industrial production of iodoindomethacin follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The purification process may include recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Iodoindomethacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of iodoindomethacin, such as hydroxy, amino, and thiol-substituted compounds .

Scientific Research Applications

Iodoindomethacin has several scientific research applications:

Mechanism of Action

Iodoindomethacin exerts its effects by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain. The iodine atom enhances the binding affinity of the compound to the COX enzyme, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iodoindomethacin is unique due to its enhanced binding affinity to the COX enzyme, attributed to the presence of the iodine atom. This makes it a more potent inhibitor compared to its non-iodinated counterparts .

Properties

Molecular Formula

C19H16INO4

Molecular Weight

449.2 g/mol

IUPAC Name

2-[1-(4-iodobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid

InChI

InChI=1S/C19H16INO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)

InChI Key

CXBFZYKAVCAPSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)I)C=CC(=C2)OC)CC(=O)O

Synonyms

1-(4-iodobenzoyl)-5-methoxy-2-methylindole-3-acetic acid
iodoindomethacin

Origin of Product

United States

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